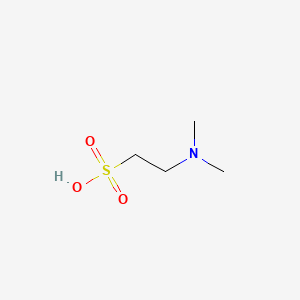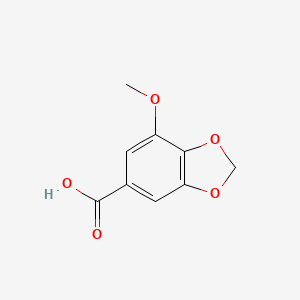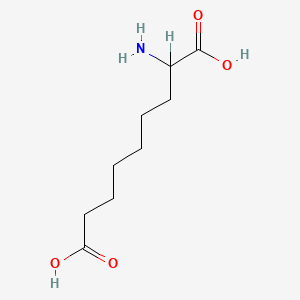![molecular formula C16H18ClN3 B1607432 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine CAS No. 860787-10-6](/img/structure/B1607432.png)
1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine
Vue d'ensemble
Description
1-(6-Chloro-3-pyridinyl)methyl-4-phenylpiperazine (1-CPP) is a novel synthetic compound which has recently been studied for its potential applications in scientific research. It is a member of the piperazine family and is structurally related to other piperazine compounds such as phenylpiperazine and pyridylpiperazine. 1-CPP has a unique structure with a chloro-pyridinyl group, which is believed to be responsible for its distinct biological activities. This compound has been studied for its potential to act as an agonist or antagonist of various receptors in the body, as well as its ability to modulate the activity of enzymes. In addition, it has been used in several laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research efforts have led to the synthesis of several heterocyclic compounds using 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine as a precursor or a core component. For instance, Ju Xiu-lian (2008) reported the synthesis of six new 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds, showcasing the versatility of this chemical in creating diverse molecular structures characterized by NMR, MS, and elemental analysis (Ju Xiu-lian, 2008). Similarly, the work by S. A. Al-Issa (2012) involved the creation of new series of pyridine and fused pyridine derivatives, highlighting the compound's utility in generating complex heterocyclic frameworks with potential for further chemical and biological investigation (S. A. Al-Issa, 2012).
Structural Characterization and Biological Evaluation
Further studies extend into the structural characterization and evaluation of the biological activities of derivatives. Z. Karczmarzyk and W. Malinka (2008) focused on the structural characterization of analgesic isothiazolopyridines of Mannich base type, including X-ray analysis, to understand the molecular conformations and interactions critical to their analgesic action (Z. Karczmarzyk & W. Malinka, 2008). These studies not only contribute to the chemical understanding of such derivatives but also open pathways for developing new therapeutic agents.
Antimicrobial and Anticonvulsant Properties
The compound and its derivatives have also been explored for antimicrobial and anticonvulsant properties. For example, H. Foks et al. (2005) synthesized new pyrazine and pyridine derivatives showing antibacterial activity, indicating the compound's relevance in creating bioactive agents capable of addressing microbial resistance (H. Foks et al., 2005). Additionally, J. Obniska et al. (2005) reported on the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives, further illustrating the potential therapeutic applications of compounds synthesized from 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine (J. Obniska et al., 2005).
Mécanisme D'action
Target of Action
The compound’s primary target is the CHRNA7-FAM7A fusion protein . This protein plays a crucial role in the nervous system, particularly in the transmission of nerve impulses.
Mode of Action
The compound interacts with its targets by acting as an agonist at the postsynaptic nicotinic acetylcholine receptor of insects . It appears to act like acetylcholine, exciting specific nerve cells . There is also some evidence that the compound has multiple agonist and antagonist effects on neuronal nicotinic acetylcholine receptor channels .
Biochemical Pathways
The compound affects the pathways related to the transmission of nerve impulses. By acting as an agonist at the postsynaptic nicotinic acetylcholine receptor, it influences the flow of ions across the cell membrane, thereby affecting the propagation of nerve impulses .
Pharmacokinetics
It is known to be highly soluble, non-volatile, and persistent in soil . It is moderately mobile and has a low risk of bioaccumulating .
Result of Action
The compound’s action results in the loss of leg strength, leg tremors, body shaking, and death in insects such as the American cockroach . This is due to the disruption of nerve impulse transmission caused by the compound’s interaction with the nicotinic acetylcholine receptor .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is highly soluble and non-volatile, allowing it to persist in soil . It is also moderately mobile, which can influence its distribution in the environment . Furthermore, only about 10% of the applied insecticide reaches target organisms, and the remaining 90% is distributed in the environment where it can adversely affect non-target organisms and ecosystems .
Propriétés
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-16-7-6-14(12-18-16)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJECVYMIOYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363035 | |
| Record name | 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860787-10-6 | |
| Record name | 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)






![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)


